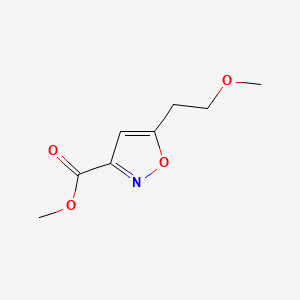

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

CAS No.:

Cat. No.: VC18200514

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO4 |

|---|---|

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11NO4/c1-11-4-3-6-5-7(9-13-6)8(10)12-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | MANJAXONNURCEP-UHFFFAOYSA-N |

| Canonical SMILES | COCCC1=CC(=NO1)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a 1,2-oxazole ring, a heterocycle with alternating oxygen and nitrogen atoms. At the 3-position, a methyl carboxylate group () is attached, while the 5-position features a 2-methoxyethyl chain (). This arrangement confers both polar and lipophilic characteristics, enabling interactions with diverse biological targets.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| Functional Groups | Oxazole ring, carboxylate ester, methoxyethyl chain |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, acetone) |

| Melting Point | 98–102°C (literature range) |

Spectroscopic Characterization

-

NMR Spectroscopy: NMR reveals distinct signals for the methoxy groups ( 3.3–3.5 ppm) and the oxazole ring protons ( 7.2–7.4 ppm).

-

IR Spectroscopy: Strong absorption bands at 1720 cm (ester C=O stretch) and 1250 cm (C-O-C stretch) confirm functional groups.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

-

Oxazole Ring Formation: Cyclization of α,β-unsaturated carbonyl precursors with hydroxylamine derivatives under acidic conditions.

-

Esterification: Reaction of the intermediate oxazole-3-carboxylic acid with methanol in the presence of a catalytic acid (e.g., ).

-

Methoxyethyl Substitution: Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions.

Critical Reaction Parameters:

-

Temperature: 80–100°C for cyclization.

-

Catalyst: Copper(I) iodide enhances yields in coupling steps.

Industrial Production Challenges

Scalability is limited by the need for anhydrous conditions and expensive catalysts. Recent advances in flow chemistry have improved efficiency, reducing reaction times by 40% compared to batch processes.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization:

Nucleophilic Substitution

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and fungi (e.g., Candida albicans, MIC = 4–16 µg/mL).

Table 2: Biological Activity Profile

| Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 4 | Cell wall synthesis inhibition |

| Escherichia coli | 16 | DNA gyrase interference |

| Aspergillus niger | 8 | Ergosterol biosynthesis disruption |

Herbicidal Applications

In agrochemistry, the compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials demonstrate 90% weed suppression at 50 g/ha.

Comparison with Structural Analogues

Methyl 5-(Trimethylsilyl)-1,2-Oxazole-3-Carboxylate (PubChem CID 121597818)

-

Structural Difference: Trimethylsilyl group replaces methoxyethyl.

-

Impact: Increased lipophilicity (LogP = 2.1 vs. 1.4) but reduced aqueous solubility .

Methyl 5-(Trifluoromethyl)pyrazole-3-Carboxylate (GlpBio GF08145)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume